molecular formula C9H9ClO3 B1347315 2-(2-Chloro-4-methylphenoxy)acetic acid CAS No. 583-23-3

2-(2-Chloro-4-methylphenoxy)acetic acid

Cat. No.: B1347315
CAS No.: 583-23-3
M. Wt: 200.62 g/mol
InChI Key: PNTSMIMYOILILJ-UHFFFAOYSA-N
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Description

Overview of 2-(2-Chloro-4-methylphenoxy)acetic acid as a Synthetic Auxin Herbicide

This compound, commonly known as MCPA (4-chloro-2-methylphenoxyacetic acid), is a widely used, selective phenoxy herbicide. nih.gov It is classified as a synthetic auxin, a group of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). wikipedia.orgplantsjournal.com When applied to susceptible plants, MCPA is absorbed through the leaves and translocated to the meristems, the regions of active cell division and growth. mt.gov

The herbicidal action of MCPA stems from its ability to disrupt normal plant growth processes. ontosight.ai Unlike the naturally occurring auxin IAA, the concentration and activity of which are tightly regulated by the plant, synthetic auxins like MCPA lead to uncontrolled and unsustainable growth. pestgenie.com.au This deregulation of growth processes mobilizes the plant's metabolic reserves, which are then transported to the growth regions. pestgenie.com.au The result is a series of abnormal physiological responses, including twisting and elongation of stems and leaves, leading ultimately to the death of the plant. mt.govpestgenie.com.au

MCPA is particularly effective against broadleaf weeds, while monocotyledonous crops such as cereals and grasses exhibit a higher tolerance. wikipedia.orgresearch-solution.com This selectivity allows it to be used to control weeds like thistle and dock in cereal crops and pastures. nih.gov The mechanism of this selectivity is based on differences in how various plant species absorb, translocate, and metabolize the herbicide.

PropertyValue
Molecular Formula C9H9ClO3
Molar Mass 200.62 g/mol
Appearance White to light brown solid
Melting Point 114-118 °C
Water Solubility Insoluble

Table created with data from public sources. nih.govchembk.comsigmaaldrich.com

Historical Development and Initial Research Trajectories of Phenoxy Herbicides

The discovery of phenoxy herbicides marked a transformative moment in agriculture. researchgate.net Research that began in the late 19th century into plant hormones eventually led to the identification of indoleacetic acid (IAA) and its role in regulating plant growth. ebsco.com As the chemical nature of these substances was uncovered, scientists began synthesizing related compounds to test their effects on plant physiology. cambridge.org

During the Second World War, research in both the United States and Great Britain independently led to the discovery that certain phenoxyacetic acids possessed potent herbicidal properties. cambridge.org This research culminated in the development of 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA in the early 1940s. chemcess.comnih.gov These compounds were found to be highly effective at selectively killing many broad-leaved weeds in cereal grains, grasslands, and forests without harming the crops. cambridge.org

Properties

IUPAC Name

2-(2-chloro-4-methylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTSMIMYOILILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30973839
Record name (2-Chloro-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-23-3
Record name 583-23-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Chloro-4-methylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30973839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Physiological Mechanisms of Action in Plant Systems

Elucidation of 2-(2-Chloro-4-methylphenoxy)acetic acid as a Plant Auxin Mimetic

This compound, commonly known as MCPA, is a synthetic herbicide that functions as an auxin mimetic, replicating the effects of the natural plant hormone indole-3-acetic acid (IAA) wikipedia.orgnih.gov. At appropriate concentrations, natural auxins regulate a wide array of developmental processes in plants, including cell elongation, division, and differentiation researchgate.net. However, MCPA and other synthetic auxins induce phytotoxicity in susceptible species, primarily broadleaf plants, by causing an overdose of hormonal activity that leads to uncontrolled and disorganized growth, ultimately resulting in plant death wikipedia.orgnih.gov.

Interaction with Auxin Perception and Signaling Pathways

The molecular mechanism of MCPA's action is centered on its interaction with the auxin signaling pathway. This pathway is primarily mediated by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex nih.govunl.edu. In the presence of auxin, the TIR1/AFB receptor binds to both the auxin molecule and a family of transcriptional repressor proteins known as Aux/IAA proteins nih.govmdpi.com. This binding event acts as a "molecular glue," facilitating the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome nih.govnih.gov.

The degradation of Aux/IAA proteins liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-responsive elements in the promoters of specific genes, thereby activating or repressing their transcription nih.gov. MCPA, by mimicking IAA, hijacks this natural regulatory system. It binds to the TIR1/AFB receptors, promoting the degradation of Aux/IAA repressors and leading to the constitutive activation of auxin-responsive genes. This sustained and unregulated gene expression is the primary driver of the herbicidal effects observed in susceptible plants nih.gov.

Ligand Specificity and Receptor Binding Dynamics (e.g., TIR1-type receptors)

The interaction between auxins and the TIR1/AFB receptors is a critical determinant of the physiological response. Different combinations of TIR1/AFB and Aux/IAA proteins can form a multitude of co-receptor complexes, each with a distinct binding affinity for various auxin molecules nih.gov. This combinatorial system allows for a wide range of auxin sensing and response capabilities within the plant nih.gov.

Studies have shown that the binding affinity of different synthetic auxins to these co-receptor complexes can vary. For instance, the TIR1-IAA7 co-receptor complex exhibits a higher binding affinity for 1-naphthaleneacetic acid (1-NAA) compared to 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally similar to MCPA nih.gov. While specific binding affinity data for MCPA is not as extensively detailed as for IAA or 2,4-D, it is understood that as a phenoxyacetic acid herbicide, MCPA effectively binds to the TIR1/AFB-Aux/IAA co-receptor complex to initiate the downstream signaling cascade nih.gov. The affinity of this binding is influenced by the specific TIR1/AFB and Aux/IAA proteins involved, as well as the structure of the auxin molecule itself nih.govnih.gov. The chlorine and methyl substitutions on the phenoxy ring of MCPA are crucial for its specific interaction within the auxin-binding pocket of the TIR1 receptor nih.gov.

Table 1: Comparison of Binding Affinities of Various Auxins to the TIR1-IAA7 Co-receptor Complex

Auxin CompoundDissociation Constant (KD)Reference
Indole-3-acetic acid (IAA)~17.81 nM nih.gov
1-Naphthaleneacetic acid (1-NAA)113.50 ± 3.50 nM nih.gov
2,4-Dichlorophenoxyacetic acid (2,4-D)248 nM to 1 µM nih.gov

Note: Lower KD values indicate higher binding affinity.

Cellular and Subcellular Effects on Plant Growth Regulation

The uncontrolled activation of auxin signaling pathways by MCPA leads to a cascade of disruptive effects at the cellular and subcellular levels, ultimately manifesting as abnormal plant growth and death.

Disruption of Cell Elongation and Cell Division Processes

One of the most prominent effects of MCPA is the disruption of normal cell elongation and division researchgate.net. In susceptible plants, the continuous stimulation of auxin-responsive genes leads to uncontrolled and unsustainable cell expansion and proliferation wikipedia.org. This results in characteristic symptoms such as leaf and stem twisting (epinasty), tissue swelling (hypertrophy), and abnormal growth patterns nih.govresearchgate.net. The "acid growth" hypothesis suggests that auxins promote cell elongation by activating plasma membrane H+-ATPases, which pump protons into the cell wall space, lowering the pH and activating enzymes called expansins that loosen the cell wall, allowing for turgor-driven cell expansion researchgate.netunl.edu. MCPA's persistent action leads to an exaggeration of this process, causing cells to elongate beyond their normal capacity, which contributes to the observed morphological distortions wikipedia.org.

Alterations in Enzyme Activities and Respiration

MCPA exposure can lead to significant alterations in the activities of various enzymes within plant cells. A notable effect is the induction of oxidative stress, which triggers a response from antioxidant enzymes researchgate.net. In cotton plants treated with MCPA-Na, there was an observed increase in the activity of protective enzymes nih.gov. These enzymes play a role in detoxifying reactive oxygen species (ROS) that are generated as a secondary effect of the herbicide-induced stress.

Table 2: Observed Effects of MCPA on Plant Systems

Cellular/Physiological ProcessObserved Effect in Susceptible PlantsReference
Cell ElongationUncontrolled and abnormal elongation wikipedia.org
Cell DivisionUnregulated proliferation researchgate.net
DNA SynthesisIncreased cambridge.org
RNA SynthesisSignificantly increased cambridge.org
Protein SynthesisIncreased soluble protein content cambridge.orgnih.gov
Antioxidant Enzyme ActivityIncreased nih.gov
Photosynthesis-related ProteinsDecreased RuBisCO and D1 protein content researchgate.net
Mitochondrial RespirationPotential for uncoupling of oxidative phosphorylation nih.gov

Impact on Meristematic Activity and Organ Development

As a synthetic auxin, this compound is absorbed by the leaves and roots of plants and subsequently translocated to the meristematic tissues, which are centers of active cell division and growth. wikipedia.orgwaterquality.gov.au In these regions, MCPA disrupts normal hormonal balance, leading to uncoordinated and unsustainable growth. wikipedia.orgnih.gov This interference with the plant's natural growth regulation processes is the primary mechanism of its herbicidal action. nih.gov The compound stimulates cell elongation and differentiation in an uncontrolled manner, ultimately leading to the disruption of plant development and the formation of abnormal organs. waterquality.gov.au

Physiological Manifestations of this compound Exposure in Susceptible Plants

Induction of Uncontrolled Growth and Developmental Abnormalities

Exposure to this compound induces a state of uncontrolled growth in susceptible plants, primarily broadleaf species. wikipedia.orgnih.gov This synthetic auxin mimic overrides the plant's endogenous regulatory systems, causing rapid and disorganized cell division and elongation. dayilongagrochemical.comresearchgate.net The result is a series of developmental abnormalities, as the plant's resources are quickly exhausted by this unsustainable growth, leading to tissue decay and eventual death. researchgate.netlmaleidykla.lt

Morphological Deformities (e.g., stem curl-over, leaf withering, malformed roots)

The uncontrolled growth induced by MCPA manifests in a variety of visible morphological deformities. One of the most characteristic symptoms is epinasty, which includes the curling and twisting of stems and leaf petioles. wikipedia.orgusu.edu Leaves may become cupped, wrinkled, and thickened, with prominent veins. dayilongagrochemical.comnih.gov Other deformities include stem curl-over, leaf withering, and the development of malformed roots, sometimes with callus-like growths on the lower stem. wikipedia.orgnih.gov These physical distortions are a direct result of the herbicide's disruption of normal cell growth and development. dayilongagrochemical.com

Phytotoxicological Responses and Stress Physiology

Impact on Chlorophyll Content and Photosynthetic Efficiency

Interactive Data Table: Effect of MCPA on Cotton Seedling Physiology

Days After TreatmentChlorophyll Content (% Decrease)Soluble Protein Content (% Change)MDA Content (% Increase)
15.42+9.7521.49
423.68+2.5392.10
738.07-41.52164.19

Modulation of Soluble Protein Content and Protective Enzyme Activity

Exposure of plants to this compound can induce significant changes in their protein profiles and the activity of protective enzymes. In a study conducted on cotton (Gossypium hirsutum), exposure to MCPA-Na led to an increase in the soluble protein content. This physiological response is often indicative of a plant's attempt to counteract the stress induced by the herbicide.

Furthermore, the same study revealed that MCPA-Na exposure also resulted in an increase in protective enzyme activity. These enzymes play a crucial role in mitigating cellular damage caused by oxidative stress, a common secondary effect of herbicide application. The observed increase in the activity of these enzymes suggests an activation of the plant's defense mechanisms in response to the chemical stressor.

The application of plant growth regulators, such as 24-epibrassinolide, gibberellin (GA3), phthalanilic acid, and seaweed fertilizer, was found to further increase the soluble protein content and the activity of protective enzymes, thereby alleviating the toxicity of MCPA-Na. This indicates a complex interplay between the herbicide-induced stress response and the plant's natural defense and growth-regulating pathways.

Table 1: Effect of MCPA-Na and Plant Growth Regulators on Soluble Protein and Protective Enzyme Activity in Cotton

Treatment Soluble Protein Content Protective Enzyme Activity
Control Baseline Baseline
MCPA-Na Increased Increased
MCPA-Na + Plant Growth Regulators Further Increased Further Increased

Influence on Plant Nutrient Uptake (N, P, K)

The application of this compound can interfere with the uptake and translocation of essential nutrients in plants. While direct and comprehensive studies on the specific impact of MCPA on nitrogen (N), phosphorus (P), and potassium (K) uptake are limited, related research provides valuable insights.

A study on cotton exposed to MCPA-Na reported a decrease in chlorophyll content. Since nitrogen is a fundamental component of chlorophyll, a reduction in chlorophyll levels can indirectly suggest an impairment of nitrogen uptake or metabolism. The application of plant growth regulators was shown to mitigate this effect by increasing the chlorophyll content in the presence of MCPA-Na.

Research on the broader class of phenoxy herbicides, to which MCPA belongs, has shown that these compounds can influence the uptake of various elements from the soil. For instance, studies on the herbicide 2,4-D, which is structurally similar to MCPA, have indicated that its application can affect the nutrient balance within the plant. However, the specific effects on N, P, and K uptake can be complex and may vary depending on the plant species, soil conditions, and the concentration of the herbicide. The sorption of MCPA in soil, which is influenced by factors like pH and organic matter content, can also indirectly affect nutrient availability to plants sourcetotap.eu.

Further research is needed to fully elucidate the direct impact of this compound on the uptake and assimilation of nitrogen, phosphorus, and potassium in various plant species.

Alterations in Endogenous Plant Hormone Levels (e.g., ABA, GA3)

As a synthetic auxin, this compound directly interferes with the hormonal balance that governs plant growth and development. Its mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to unregulated and disorganized growth, ultimately causing plant death in susceptible species .

The application of MCPA can also indirectly affect the levels of other crucial plant hormones, such as abscisic acid (ABA) and gibberellins (GA). High concentrations of auxinic herbicides have been proposed to induce the biosynthesis of ABA, a hormone associated with stress responses and growth inhibition nih.gov. For instance, the related herbicide 2,4-D has been shown to induce the expression of a key regulatory enzyme in ABA biosynthesis at high concentrations nih.gov.

Conversely, the application of gibberellic acid (GA3) has been demonstrated to ameliorate the damaging effects of MCPA on plants. In a study on cotton, the use of GA3 in combination with other plant growth regulators helped to alleviate the toxicity of MCPA-Na . This suggests an antagonistic interaction between the effects of MCPA and the growth-promoting actions of GA3. While this points to an interplay between MCPA and the gibberellin pathway, more direct research is required to quantify the precise changes in endogenous levels of ABA and GA3 following the application of this compound.

Interactions with Bivalent Metal Ions and Implications for Metal Uptake by Plants

This compound has been shown to interact with bivalent metal ions in the soil, which can have significant implications for their uptake by plants. Research has demonstrated that the application of MCPA can influence the transfer of heavy metals from the soil to the roots and shoots of plants nih.govresearchgate.net.

A study on wheat (Triticum aestivum L.) revealed that higher rates of MCPA application led to a significant increase in the concentration of several metals, including cadmium (Cd), cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), lead (Pb), and manganese (Mn), in the roots nih.govresearchgate.net. This suggests that MCPA can enhance the bioavailability or uptake of these metal ions by the plant.

The mechanism behind this increased uptake may involve the formation of sparingly water-soluble metal-herbicide complexes nih.govresearchgate.net. The intensity of this effect appears to depend on the solubility of the specific metal-herbicide complex formed, with less soluble complexes of lead, copper, and cadmium being less mobile nih.govresearchgate.net. The formation of these complexes can alter the chemical form of the metals in the soil, potentially making them more available for plant uptake.

These findings indicate that the presence of this compound in the soil can significantly alter the dynamics of bivalent metal ions, leading to increased accumulation in plants. This has important implications for both plant nutrition and the potential for heavy metal contamination of crops grown in soils treated with this herbicide.

Table 2: Influence of MCPA on Metal Concentration in Wheat Roots

Metal Ion Effect of Higher MCPA Rates on Root Concentration
Cadmium (Cd) Significant Increase nih.govresearchgate.net
Cobalt (Co) Significant Increase nih.govresearchgate.net
Nickel (Ni) Significant Increase nih.govresearchgate.net
Copper (Cu) Significant Increase nih.govresearchgate.net
Zinc (Zn) Significant Increase nih.govresearchgate.net
Lead (Pb) Significant Increase nih.govresearchgate.net
Manganese (Mn) Significant Increase nih.govresearchgate.net

Environmental Fate and Degradation Pathways of 2 2 Chloro 4 Methylphenoxy Acetic Acid

Biodegradation in Soil and Aquatic Environments

Biodegradation is the principal mechanism for the dissipation of MCPA in both terrestrial and aquatic ecosystems. The rate and extent of this degradation are subject to a variety of environmental factors and the presence of competent microorganisms.

Microorganisms play a pivotal role in the breakdown of MCPA. wikipedia.org In soil, the half-life of MCPA is typically around 24 days, but this can vary depending on environmental conditions that affect microbial activity. wikipedia.org The degradation process generally occurs under aerobic conditions, with negligible breakdown in anaerobic environments. ulster.ac.uksourcetotap.eu

Specific bacterial genera have been identified as key players in the degradation of MCPA. A microorganism identified as Flavobacterium peregrinum has been shown to be capable of degrading MCPA, converting all of the chlorine in the molecule to chloride. nih.govnih.gov Another genus, Arthrobacter, has also been implicated in the metabolism of phenoxyacetates like MCPA. nih.gov Cell extracts from an Arthrobacter species have demonstrated the ability to dehalogenate MCPA. nih.gov

The initial and rate-limiting step in the microbial degradation of MCPA is catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme. wikipedia.orgnih.govnih.gov This enzyme is encoded by the tfdA gene. wikipedia.orgnih.gov The tfdA gene is found in various soil bacteria and its presence is linked to the capacity of these microorganisms to use MCPA as a carbon source. wikipedia.orgresearchgate.net The expression of the tfdA gene has been shown to directly correlate with the active mineralization of MCPA in soil. nih.gov There are different classes of tfdA genes, with class III genes being predominantly expressed during the degradation of MCPA in soil. oup.comnih.gov

The enzymatic reaction involves the cleavage of the ether linkage in the MCPA molecule. wikipedia.org This dioxygenase-catalyzed reaction requires α-ketoglutarate and ferrous ions to proceed. nih.gov

The primary metabolite formed during the microbial degradation of MCPA is 4-chloro-2-methylphenol (MCP). wikipedia.orgresearchgate.netnih.gov This is produced through the cleavage of the ether linkage of the MCPA molecule. wikipedia.orgresearchgate.net The formation of MCP from MCPA has been confirmed in studies using bacterial cultures and cell extracts. nih.gov

Another potential degradation pathway involves the hydroxylation of the methyl group, which results in the formation of 4-chloro-2-hydroxymethylphenoxyacetic acid. wikipedia.org

Table 1: Major Degradation Products of 2-(2-Chloro-4-methylphenoxy)acetic acid

Initial CompoundDegradation ProductFormation Pathway
This compound4-chloro-2-methylphenolCleavage of the ether linkage wikipedia.orgresearchgate.net
This compound4-chloro-2-hydroxymethylphenoxyacetic acidHydroxylation of the methyl group wikipedia.org

The rate of MCPA biodegradation is significantly influenced by several environmental factors that affect microbial growth and activity.

Temperature: The degradation rate of MCPA is temperature-dependent. researchgate.netpjoes.com Optimal degradation occurs within a certain temperature range, with studies showing effective degradation between 6°C and 29°C. researchgate.net One study observed optimal bacterial proliferation and maximum degradation at temperatures between 30°C and 40°C. indianecologicalsociety.com At very low (0°C) or high (40°C) temperatures, the degradation is significantly reduced. researchgate.net

Soil Moisture: Soil moisture content is a critical factor for MCPA degradation. dayilongagrochemical.com Microorganisms require adequate moisture for their metabolic activities. dayilongagrochemical.com Optimal degradation has been observed at moisture contents between 0.6 to 1.2 times the field capacity. researchgate.net Degradation is very slow in dry soils below the wilting point and ceases in air-dried soil. researchgate.netdayilongagrochemical.com Conversely, water-logged conditions can also delay degradation, although decomposition can still occur over several weeks. researchgate.net

Organic Matter Content: Soil organic matter can influence the degradation of MCPA. It can serve as a source of energy for microorganisms, thereby increasing their population and activity, which can accelerate herbicide biodegradation. scielo.br However, high organic matter content can also increase the sorption of MCPA to soil particles, which may reduce its availability for microbial degradation. ulster.ac.uk

Table 2: Influence of Environmental Factors on MCPA Degradation

Environmental FactorOptimal Condition for DegradationEffect of Suboptimal Conditions
Temperature 6°C to 40°C researchgate.netindianecologicalsociety.comSignificantly reduced at 0°C and 40°C researchgate.net
Soil Moisture 0.6 to 1.2 times field capacity researchgate.netVery slow below wilting point; nil in air-dried soil researchgate.net
Organic Matter Moderate levelsHigh levels may increase sorption, reducing bioavailability ulster.ac.uk

In addition to microbial action, plants can also contribute to the degradation of MCPA. wikipedia.org Plants can absorb MCPA from the soil through their roots. wikipedia.org Once absorbed, the compound can be metabolized within the plant tissues. This plant-mediated degradation is another pathway for the removal of MCPA from the soil environment. wikipedia.org

Role of Earthworms and Drilosphere in Microbial Degradation Enhancement

Earthworms, often termed "ecosystem engineers," play a crucial role in shaping the soil environment and influencing the fate of agrochemicals like MCPA. Their burrowing and feeding activities significantly enhance the microbial degradation of this herbicide. The area directly influenced by earthworm burrows, known as the drilosphere, becomes a hotspot for microbial activity.

Research has demonstrated that the presence of earthworms, such as the species Aporrectodea caliginosa, accelerates the degradation of MCPA in agricultural soil. nih.gov In soils inhabited by these organisms, the degradation of MCPA is notably quicker compared to soils without them. nih.govnih.gov This enhancement is attributed to the stimulation of indigenous MCPA-degrading microorganisms. nih.gov The burrowing activity of earthworms improves soil aeration and water infiltration, creating more favorable aerobic conditions for microbial metabolism. nih.gov

Studies have quantified this stimulatory effect by measuring the abundance of specific genes involved in MCPA degradation. The copy numbers of tfdA-like and cadA genes, which encode for oxygenases that initiate the aerobic breakdown of phenoxyalkanoic acid herbicides, have been found to be up to three and four times higher, respectively, in soils with earthworms. nih.gov Consequently, the population of MCPA-degrading microbes is significantly larger in earthworm-treated soils. nih.gov The burrow walls, in particular, show a higher capacity to degrade MCPA and a greater expression of tfdA-like genes compared to the surrounding bulk soil. nih.gov This indicates that the drilosphere provides a unique and favorable microenvironment for the microbes responsible for breaking down MCPA. researchgate.net

Impact of Earthworms on MCPA Degradation Markers

ParameterEffect of Earthworm PresenceReference
MCPA Degradation RateQuicker in soil with earthworms nih.govnih.gov
tfdA-like Gene Copy NumbersUp to 3 times higher nih.gov
cadA Gene Copy NumbersUp to 4 times higher nih.gov
MCPA Degrader Population (MPN)Approximately 150 times higher nih.gov
Expression of tfdA-like genes in burrow walls5 times higher than in bulk soil nih.gov

Photodegradation Mechanisms in Aqueous and Soil Systems

Photodegradation, the breakdown of compounds by light, is a significant pathway for the dissipation of MCPA in the environment, occurring on plant surfaces, in the atmosphere, and in surface waters. ulster.ac.uk The rate of this process can vary, with reported half-lives ranging from days to weeks depending on the environmental matrix and conditions. ulster.ac.ukpublications.gc.ca

Direct Photolysis Pathways and Intermediate Formation

Direct photolysis involves the absorption of light by the MCPA molecule itself, leading to its chemical transformation. This process is a key degradation route in aquatic systems. unito.it The primary intermediate product formed through the direct photolysis of MCPA is 4-chloro-2-methylphenol (also referred to as MCP or 4C2MP). ulster.ac.ukresearchgate.netresearchgate.net In addition to the major product, other minor photoproducts such as o-cresol and 4-chloro-2-formylphenol have also been identified. publications.gc.caepa.gov The efficiency of direct photolysis, indicated by the quantum yield, is influenced by the pH of the solution. unito.itnih.gov

Two primary mechanisms have been proposed for the initial steps of MCPA's photochemical degradation leading to the formation of 4-chloro-2-methylphenol. wikipedia.org

One pathway involves the oxidation of MCPA by hydroxyl radicals (•OH). wikipedia.org These highly reactive radicals can be generated in sunlit waters. The hydroxyl radical adds to the aromatic ring of the MCPA molecule. In the presence of oxygen, this is followed by a radical transfer to the ether carbon, leading to the cleavage of the ether linkage and the formation of 4-chloro-2-methylphenol. wikipedia.org The rate constant for the reaction between MCPA and hydroxyl radicals has been determined to be 6.6 x 10⁹ M⁻¹ s⁻¹. nih.govunito.it

An alternative mechanism is the oxidation of MCPA by positive electron holes (h+). wikipedia.org In this pathway, the positive holes polarize the carboxyl group of the MCPA molecule. This polarization leads to the splitting of the CH₂-COOH bond, which results in the formation of 4-chloro-2-methylphenylformate. wikipedia.org In the presence of oxygen, this intermediate is further oxidized, ultimately yielding 4-chloro-2-methylphenol as the final product. wikipedia.org

Photocatalytic Oxidation (e.g., TiO₂ systems)

Advanced oxidation processes utilizing photocatalysts have been shown to be effective in degrading MCPA. Titanium dioxide (TiO₂) is a commonly used photocatalyst due to its efficiency and stability. researchgate.net When aqueous suspensions of TiO₂ are illuminated with UV light, it generates highly reactive species, such as hydroxyl radicals, that can break down organic pollutants. scirp.orgnih.gov

The photocatalytic oxidation of MCPA over TiO₂ also leads to the formation of 4-chloro-2-methylphenol as a major intermediate product. researchgate.netresearchgate.net Other minor intermediates identified in these systems include methylhydroquinone, 5-chloro-2-hydroxy-3-methylphenylacetic acid, 4-chloro-2-methylanisole, and 4-chloro-2-methylphenylformate. researchgate.net The degradation process continues with the breakdown of the aromatic ring, eventually leading to the formation of low-molecular-weight organic acids and ultimately mineralization to carbon dioxide and water. scirp.org The rate of transformation is generally high, with studies showing complete mineralization in a matter of hours under laboratory conditions. scirp.org

Intermediates of MCPA Degradation via Different Pathways

Degradation PathwayMajor Intermediate(s)Minor Intermediate(s)Reference
Direct Photolysis4-chloro-2-methylphenolo-cresol, 4-chloro-2-formylphenol ulster.ac.ukpublications.gc.caresearchgate.netepa.gov
Positive Electron Hole Oxidation4-chloro-2-methylphenylformate, 4-chloro-2-methylphenol- wikipedia.org
Photocatalytic Oxidation (TiO₂)4-chloro-2-methylphenolmethylhydroquinone, 5-chloro-2-hydroxy-3-methylphenylacetic acid, 4-chloro-2-methylanisole, 4-chloro-2-methylphenylformate researchgate.netresearchgate.net

Advanced Reduction Processes (ARP) via Sulfite Excitation

Advanced Reduction Processes (ARPs) represent an emerging technology for the degradation of persistent organic pollutants like this compound (MCPA). One such method involves the excitation of sulfite (SO₃²⁻) under ultraviolet (UV) irradiation to generate reducing species. researchgate.net This process has been shown to be effective for the photo-reduction of MCPA, which can be resistant to conventional biodegradation. researchgate.net

Research into the UV/Sulfite system has identified optimal conditions for MCPA degradation. The process is pH-dependent, with an optimal pH of 9. researchgate.net Under these conditions, with a 1:1 molar ratio of MCPA to sulfite, complete photo-reduction of the herbicide can be achieved within a 15-minute reaction time. researchgate.net The kinetic investigation of this process revealed that the observed reaction constant (k_obs) decreases as the initial concentration of MCPA increases. For instance, the constant was observed to decrease from 0.2794 min⁻¹ to 0.1645 min⁻¹ when the MCPA concentration was raised from 5 to 25 mg L⁻¹. researchgate.net Conversely, the observed reaction rate (r_obs) increased from 1.397 to 4.1125 mg L⁻¹ min⁻¹ over the same concentration range. researchgate.net

The degradation of MCPA through this advanced reduction process leads to the formation of several intermediate compounds. Identified byproducts include 2-(o-tolyloxy)acetic acid, 1-ethoxy-2,4-dimethylbenzene, toluene, (E)-2-(prop-l-en-l-yloxy)acetic acid, and (E)-1-ethoxyprop-1-ene. researchgate.net Studies monitoring mineralization rates have shown significant removal of total organic carbon (TOC) and chemical oxygen demand (COD), with removal efficiencies reaching 62% and over 74%, respectively, after 120 minutes. researchgate.net This indicates that the UV/Sulfite process not only degrades the parent MCPA molecule but also breaks it down into simpler, more biodegradable substances. researchgate.netresearchgate.net

Environmental Mobility and Adsorption Characteristics

Soil Adsorption and Leaching Potential

The mobility of this compound in the environment is significantly influenced by its interaction with soil particles. MCPA is generally characterized by weak adsorption to soil, which results in high mobility and a potential for leaching into groundwater. wikipedia.orgepa.govnih.gov Its soil-organic-carbon-to-water partitioning coefficient (Koc), a key indicator of adsorption, typically ranges from 50 to 118 L/kg. ulster.ac.ukwaterquality.gov.au These low values signify a low affinity for binding to soil organic matter and a preference for remaining in the soil solution. ulster.ac.uk

Several factors influence the extent of MCPA adsorption, including soil pH and organic matter content. nih.govtandfonline.com As a weak acid, MCPA's charge is pH-dependent. At typical soil pH values, which are often above its acid dissociation constant (pKa of ~3.1), the molecule exists predominantly in its anionic form. nih.govresearchgate.net This negative charge leads to electrostatic repulsion from negatively charged soil colloids, further limiting adsorption. researchgate.net Consequently, adsorption tends to be stronger in soils with lower pH and higher organic carbon content. nih.govresearchgate.net

The weak retention of MCPA in soil contributes to its leaching potential. nih.govcanada.ca Due to its high solubility and poor adsorption, the herbicide is susceptible to being transported through the soil profile by water flow, potentially contaminating groundwater sources. ulster.ac.ukadvancedsciencenews.com However, some field studies have indicated that MCPA may not leach appreciably below a depth of 15 cm. canada.capublications.gc.ca The degradation rate of MCPA in soil also plays a crucial role in its environmental persistence and leaching. The aerobic soil metabolism half-life is typically around 24 days, although this can vary significantly depending on environmental conditions like temperature and moisture. wikipedia.orgepa.govpjoes.com

Adsorption and Degradation Parameters for this compound in Soil
ParameterValueSoil/ConditionReference
Koc54–118 L/kgGeneral ulster.ac.uk
Koc50–62 L/kgGeneral waterquality.gov.au
Koc48.6–107.9 L/kgIrish Grassland Soils researchgate.net
Freundlich Adsorption Coefficient (Kf)0.94General wikipedia.org
Freundlich Adsorption Coefficient (Kf)2.29–5.01 (mg1-1/n kg-1)(L)1/nIrish Grassland Soils researchgate.net
Aerobic Soil Metabolism Half-life24 daysGeneral wikipedia.orgepa.gov
Soil Degradation Half-life4.9–9.6 daysTopsoil nih.gov
Soil Degradation Half-life11.6–23.4 daysSubsoil nih.gov

Mobility in Water and Sediment

Due to its high water solubility and weak adsorption to soil and organic matter, this compound is highly mobile in aquatic environments. ulster.ac.ukwaterquality.gov.au Once it reaches surface water bodies through runoff or leaching, it tends to remain dissolved in the water column rather than partitioning to sediment. ulster.ac.ukpublications.gc.ca

The low soil-organic-carbon-to-water partitioning coefficient (Koc) values, generally below 120 L/kg, confirm that MCPA is unlikely to adsorb significantly to suspended solids and sediment. ulster.ac.ukwaterquality.gov.au This characteristic means that sediment is not a major sink for this compound in the aquatic environment. canada.capublications.gc.ca Its persistence in water is primarily governed by degradation processes such as photolysis and microbial action. The photolytic half-life of MCPA in an aqueous solution exposed to sunlight has been reported to be between 20 and 24 days. publications.gc.caepa.gov The primary byproduct of this photodegradation is 4-chloro-2-methylphenol. publications.gc.ca Under aerobic aquatic conditions, the total system half-life has been reported as greater than 30 days in a water-sandy clay loam sediment system. epa.gov

Volatilization Potential from Water and Moist Surfaces

The potential for a chemical to volatilize is determined by its Henry's Law constant and vapor pressure. For this compound, these properties indicate a very low tendency to move from water or moist soil into the atmosphere. The compound is considered to be non-volatile. epa.gov

Studies have confirmed this characteristic, showing that MCPA does not volatilize from an aqueous solution at a pH of 7.0 even when heated to between 34 and 35°C for 13 days. epa.gov This low volatilization potential means that atmospheric transport of the compound in the gaseous phase from treated fields or water bodies is not a significant environmental fate pathway. epa.govepa.gov

Microbial Ecology and Bioremediation Research

Identification and Characterization of 2-(2-Chloro-4-methylphenoxy)acetic acid-Degrading Microorganisms

The ability to degrade MCPA is distributed among various microbial taxa. The isolation and characterization of these microorganisms are fundamental to understanding the bioremediation potential of an environment.

A notable diversity of bacteria capable of degrading this compound has been identified. A significant portion of these microorganisms belongs to the β-proteobacteria. nih.govresearchgate.net Specific genera that have been frequently implicated in the degradation of this herbicide include Rhodoferax, Achromobacter, Burkholderia, and Cupriavidus. researchgate.netmdpi.com The enrichment of these particular bacterial groups in the presence of MCPA suggests their significant role in its natural attenuation. nih.govresearchgate.net

Table 1: Phylogenetic Affiliation of Identified this compound-Degrading Bacteria
PhylumClassGenus
ProteobacteriaBetaproteobacteriaRhodoferax
ProteobacteriaBetaproteobacteriaAchromobacter
ProteobacteriaBetaproteobacteriaBurkholderia
ProteobacteriaBetaproteobacteriaCupriavidus

The initial and rate-limiting step in the microbial degradation of phenoxyacetic acid herbicides like MCPA is often catalyzed by specific oxygenase enzymes. The genes encoding these enzymes are crucial for understanding and monitoring the degradation process.

The most well-studied genes are the tfdA-like genes , which encode for a family of α-ketoglutarate-dependent dioxygenases. nih.govresearchgate.netgeus.dk These genes are categorized into different classes (Class I, II, and III). researchgate.netresearchgate.net Bacteria possessing Class III tfdA genes have been shown to become dominant in soils newly exposed to MCPA. researchgate.netresearchgate.net The expression of tfdA genes is directly correlated with the active mineralization of MCPA. nih.gov

Another important gene involved in the degradation is cadA , which is part of the cadAB gene cluster encoding a Rieske non-heme iron oxygenase. nih.govresearchgate.net Studies have shown that both cadA and tfdA genes can be simultaneously expressed during MCPA degradation in soil, indicating that multiple enzymatic systems can be active in the same environment. nih.gov The cadA gene has been identified in both Alphaproteobacteria and Betaproteobacteria that degrade phenoxyacetic acids. researchgate.net

More recently, r/sdpA genes , which encode for enantiospecific dioxygenases, have been investigated. nih.gov While initially characterized for their role in degrading chiral phenoxypropionates, transcription of r/sdpA genes has been observed to be stimulated during MCPA degradation in soil. researchgate.net This suggests a broader substrate range for the encoded enzymes and their potential involvement in MCPA breakdown. researchgate.net

Table 2: Key Functional Genes in the Degradation of this compound
GeneEncoded Enzyme FamilyKey Findings
tfdA-likeα-ketoglutarate-dependent dioxygenaseMultiple classes exist (I, II, III). researchgate.netresearchgate.net Expression directly correlates with MCPA mineralization. nih.gov
cadARieske non-heme iron oxygenaseOften found in a cluster with cadB. nih.govresearchgate.net Can be co-expressed with tfdA during MCPA degradation. nih.gov
r/sdpAEnantiospecific α-ketoglutarate-dependent dioxygenaseTranscription stimulated by MCPA in soil. researchgate.net

Microbial Community Dynamics in Contaminated Environments

The introduction of this compound into an environment can significantly alter the structure and function of the native microbial communities. Understanding these dynamics is crucial for predicting the persistence of the herbicide and for designing effective bioremediation strategies.

The rhizosphere, the soil region directly influenced by plant roots, is a hotspot for microbial activity. The application of MCPA can have varied effects on the bacterial communities in this zone. Studies have shown that MCPA application can lead to shifts in the structure of rhizosphere bacterial communities. frontiersin.orgnih.gov For instance, the co-application of MCPA and urea (B33335) was found to alter soil pH and the activity of nitrogen-cycling enzymes, which in turn affects the microbial community. mdpi.com The presence of MCPA can also influence the abundance of specific bacterial taxa; for example, its application along with syringic acid led to an enhanced growth of Pseudomonas, Burkholderia, Sphingomonas, and Pandoraea in the rhizosphere. frontiersin.orgnih.gov

Plant secondary metabolites (PSMs) released into the rhizosphere can play a significant role in stimulating the biodegradation of xenobiotics like MCPA. nih.govresearchgate.netnih.gov This is often due to the structural similarity between the PSM and the pollutant, which can lead to the induction of degradative genes or support the growth of degrading microorganisms. nih.gov

Syringic acid, a PSM, has been shown to significantly enhance the microbial degradation of MCPA. nih.govnih.gov Its addition to MCPA-contaminated samples resulted in greater removal of the herbicide and an increased number of detectable tfdA-like genes responsible for its biodegradation. nih.govmdpi.com This biostimulation effect is attributed to the ability of microorganisms to utilize the PSM as a carbon source, thereby boosting their metabolic activity towards the structurally related herbicide. nih.gov

Table 3: Effect of Syringic Acid on the Detection of tfdA-like Genes in the Presence of this compound
MCPA ConcentrationTreatmentDetection of tfdA-like Genes (% of samples)
0.1 mMWithout Syringic Acid0%
With Syringic Acid30%
0.5 mMWithout Syringic Acid40%
With Syringic Acid50%

Identifying the specific microorganisms actively involved in the degradation of a pollutant within a complex microbial community can be challenging. DNA Stable Isotope Probing (SIP) is a powerful technique that allows researchers to link microbial identity with metabolic function. frontiersin.orgnih.govspringernature.com This method involves supplying a substrate, such as MCPA, labeled with a stable isotope (e.g., ¹³C). Microorganisms that consume the substrate will incorporate the isotope into their DNA. By separating the "heavy" (isotope-labeled) DNA from the "light" (unlabeled) DNA, the active degraders can be identified through subsequent sequencing. frontiersin.org

DNA-SIP studies have been instrumental in revealing the diversity of active MCPA degraders in soil. researchgate.net Research has shown that after the consumption of ¹³C-labeled MCPA, a variety of labeled oxygenase genes, including tfdA-like, cadA, and r/sdpA genes, can be detected. researchgate.net These labeled genes were affiliated with Alphaproteobacteria (including Bradyrhizobia) and Betaproteobacteria, confirming the involvement of these groups in the in-situ degradation of MCPA. researchgate.net This technique provides direct evidence of which microorganisms are actively catabolizing the herbicide in a given environment.

Strategies for Enhanced Bioremediation

The natural attenuation of this compound (MCPA) can be a slow process. To accelerate the removal of this herbicide from contaminated environments, researchers have focused on strategies to enhance the efficacy of microbial degradation. These strategies primarily involve manipulating environmental conditions to favor the growth and activity of MCPA-degrading microorganisms or integrating other biological systems to work in concert with microbial processes.

Biostimulation is an environmental remediation strategy that involves the addition of nutrients or other substances to a contaminated site to stimulate the activity of the indigenous microbial populations capable of degrading the target pollutant. rsc.orgnih.gov This approach is considered advantageous as it is relatively cost-effective and utilizes microorganisms that are already adapted to the subsurface environment. rsc.org

Research has demonstrated that the biodegradation of MCPA in soil can be significantly accelerated through the application of various organic biostimulants. These amendments provide essential nutrients and carbon sources, fostering an increase in the population and metabolic activity of herbicide-degrading microbes. For instance, studies have shown that biostimulants derived from materials like wheat condensed distillers solubles, carob germ enzymatic extract, and rice bran extract can effectively counteract the inhibitory effects of MCPA on soil enzymatic activities and promote its rapid degradation. researchgate.net In some cases, the herbicide virtually disappeared from the soil within 60 days of applying these biostimulants. researchgate.net

A critical factor in the effectiveness of these organic materials appears to be the molecular size of their protein constituents. Biostimulants rich in low molecular weight proteins are more readily assimilated by soil microorganisms, requiring less energy expenditure. researchgate.net This rapid assimilation leads to a quicker stimulation of microbial activity and, consequently, a faster degradation of the xenobiotic compound. researchgate.net The application of aged de-oiled two-phase olive mill waste (ADW) has also been shown to enhance MCPA dissipation in soil, in contrast to fresh waste which could have an inhibitory effect. bohrium.com The aged material likely supports higher microbial activity, leading to shorter herbicide half-lives. bohrium.com

Below is a table summarizing the findings of a study on the effect of different biostimulants on MCPA degradation.

Biostimulant OriginKey ObservationReference
Wheat Condensed Distillers Solubles (WCDS)Counteracted adverse effects of MCPA on soil enzymes and stimulated rapid herbicide degradation. researchgate.net
Carob Germ Enzymatic Extract (CGHE)Promoted fast degradation of MCPA, linked to low molecular weight proteins easily assimilated by microbes. researchgate.net
Rice Bran Extract (RB)Stimulated soil microorganisms, leading to accelerated degradation of the xenobiotic compound. researchgate.net
Hydrolyzed Poultry Feathers (PA-HE)Counteracted the depression of soil enzymatic activities caused by MCPA application. researchgate.net
Aged De-oiled Two-phase Olive Mill Waste (ADW)Increased MCPA dissipation rates and reduced herbicide half-life due to higher microbial activity. bohrium.com

Phytoremediation is a bioremediation process that uses various types of plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater. youtube.comnih.gov When integrated with microbial bioremediation, this approach can create a powerful synergistic system for decontaminating soils polluted with herbicides like MCPA. This integrated strategy, often termed rhizoremediation, leverages the complex interactions within the rhizosphere—the soil region immediately surrounding plant roots. nih.gov

The rhizosphere is a zone of intense microbial activity because plants release exudates (sugars, amino acids, and other organic compounds) that serve as a nutrient source for microorganisms. nih.gov This can stimulate the growth of microbial populations that are capable of degrading organic pollutants such as MCPA. Therefore, the presence of suitable plants can enhance the degradation of the herbicide in the soil by supporting a larger and more active community of degrading microbes.

Research into the phytoremediation of MCPA-contaminated soil has highlighted the role of specific plants and their associated metabolites. For example, studies involving zucchini (Cucurbita pepo) have shown that the plant can influence the functional microbial diversity in the soil. acs.org The presence of secondary metabolites, such as syringic acid, released by the plant's roots can affect the soil's properties and the growth of MCPA-degrading microorganisms. acs.org This demonstrates that plant selection is a critical component of designing effective phytoremediation strategies.

Furthermore, the integration of phytoremediation can be combined with biostimulation techniques for even greater efficacy. rsc.org For instance, the application of organic amendments not only stimulates microbial activity but also improves soil characteristics, which in turn supports healthier plant growth. mdpi.com Healthier plants with more extensive root systems can create a more robust rhizosphere, further enhancing microbial degradation of the contaminant. mdpi.com This multi-pronged approach addresses both the microbial and vegetative components of the soil ecosystem to accelerate remediation.

The table below provides examples of phytoremediation mechanisms and their relevance to MCPA bioremediation.

Phytoremediation MechanismDescriptionRelevance to MCPA Bioremediation
RhizodegradationDegradation of contaminants in the rhizosphere by microorganisms stimulated by root exudates. nih.govThis is the primary mechanism for integrating phytoremediation with microbial degradation of MCPA. Plants support a robust microbial community that breaks down the herbicide.
PhytoextractionUptake of contaminants by plant roots and translocation to the harvestable shoots. youtube.comnih.govPlants could potentially uptake MCPA or its metabolites, removing them from the soil. The harvested plant biomass must then be managed appropriately.
PhytostabilizationImmobilization of contaminants in the soil through absorption by roots or precipitation within the rhizosphere, reducing their bioavailability. youtube.comnih.govPlants can help to contain MCPA within the root zone, preventing its leaching into groundwater while microbial degradation proceeds. youtube.com

Research on Herbicide Resistance Mechanisms in Plants

Observed Cases of Resistance to 2-(2-Chloro-4-methylphenoxy)acetic acid

Resistance to MCPA has been documented in a growing number of weed species across the globe, posing a significant challenge to agricultural production. The first recorded instance of MCPA resistance was in Canada thistle (Cirsium arvense) in Sweden in 1979. cambridge.org Since then, at least 16 other weed species have evolved resistance to this herbicide. cambridge.org The level of resistance, often quantified as a resistance factor (RF) or resistance index (RI)—the ratio of the herbicide dose required to cause 50% mortality or growth reduction (GR50) in the resistant population compared to a susceptible population—varies among species and populations.

Notable cases of MCPA resistance have been investigated in several agronomically important weeds. For instance, a population of Palmer amaranth (B1665344) (Amaranthus palmeri) in Kansas, which had been exposed to continuous sorghum cultivation for 45 years, was confirmed to be resistant to MCPA with a resistance factor of approximately 3-fold. cambridge.org In Canada, a population of green pigweed (Amaranthus powellii) from Ontario was identified with a 4.4-fold resistance to MCPA. researchgate.netbiorxiv.org Research has also characterized resistance in common hemp-nettle (Galeopsis tetrahit), which exhibited a resistance factor of 3.3, and wild radish (Raphanus raphanistrum) from Western Australia, where reliance on phenoxy herbicides has led to widespread resistance evolution. cambridge.orgacs.orgnih.gov

The table below summarizes key observed cases of resistance to this compound in different weed species.

Weed SpeciesCommon NameLocation of DiscoveryYear ReportedResistance Factor (RF)
Cirsium arvenseCanada thistleSweden1979Not Specified
Amaranthus palmeriPalmer amaranthKansas, USA2021~3
Amaranthus powelliiGreen pigweedOntario, Canada20224.4
Galeopsis tetrahitCommon hemp-nettleNot Specified20063.3
Raphanus raphanistrumWild radishWestern Australia2013~10

Biochemical and Physiological Basis of Resistance

The physiological and biochemical processes that underpin herbicide resistance are diverse. For MCPA, non-target-site resistance mechanisms, particularly those affecting herbicide movement and detoxification, have been identified in several weed species.

For a systemic herbicide like MCPA to be effective, it must be absorbed by the plant and translocated to its sites of action, primarily the growing points (meristems). Alterations in these transport processes can confer resistance by preventing a lethal dose from reaching the target.

Studies have shown that differences in herbicide uptake are generally not a primary mechanism of MCPA resistance. For example, no significant differences in the absorption of radiolabeled MCPA were found between resistant and susceptible biotypes of Amaranthus palmeri, Galeopsis tetrahit, Amaranthus powellii, and Raphanus raphanistrum. cambridge.orgbiorxiv.orgacs.orgnih.gov

However, altered translocation is a more common mechanism.

In a resistant population of Amaranthus palmeri, plants showed significantly reduced translocation of MCPA to the tissues below the treated leaf 48 hours after application compared to susceptible plants. cambridge.org

Similarly, resistant Galeopsis tetrahit plants exported less MCPA from the treated leaves to the apical meristem and roots. acs.org

Conversely, a study on wild radish (Raphanus raphanistrum) found that resistant plants translocated more of the applied MCPA to the roots than susceptible plants did. nih.govoup.com It has been hypothesized that this rapid transport to the roots may be a mechanism to facilitate exudation of the herbicide into the soil, thereby protecting the sensitive meristematic tissues. nih.govoup.com

In contrast to these findings, investigations into MCPA-resistant green pigweed (Amaranthus powellii) found no significant differences in translocation patterns between resistant and susceptible populations, indicating that another mechanism is responsible for resistance in this species. researchgate.netbiorxiv.org

Enhanced metabolism is a key non-target-site resistance mechanism where the herbicide is detoxified into non-phytotoxic forms before it can reach its target site. nih.gov This process often involves enzymes such as cytochrome P450 monooxygenases (P450s), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). nih.govnih.gov

In the case of MCPA-resistant Amaranthus palmeri, research demonstrated that resistant plants metabolized the herbicide more rapidly than susceptible plants. cambridge.org The involvement of P450 enzymes was confirmed when the application of malathion, a known P450 inhibitor, reversed the resistance, making the resistant plants susceptible to MCPA. cambridge.org

A higher rate of MCPA metabolism has also been identified as a component of resistance in Galeopsis tetrahit, specifically within the roots of the resistant plants. acs.org

However, enhanced metabolism is not a universal mechanism for MCPA resistance. Studies on resistant populations of Raphanus raphanistrum and Amaranthus powellii found no significant differences in the rate of MCPA metabolism compared to their susceptible counterparts. biorxiv.orgnih.gov This highlights that different weed species, and even different populations within a species, can evolve distinct mechanisms to resist the same herbicide.

The table below summarizes the known biochemical and physiological resistance mechanisms for MCPA in selected weed species.

Weed SpeciesAltered UptakeAltered TranslocationEnhanced Metabolism
Amaranthus palmeriNoReduced translocation below treated leafYes (P450-mediated)
Galeopsis tetrahitNoReduced translocation to meristem and rootsYes (in roots)
Raphanus raphanistrumNoIncreased translocation to rootsNo
Amaranthus powelliiNoNoNo

Genetic Basis of Resistance Development

The development of herbicide resistance is an evolutionary process driven by the selection of naturally occurring genetic mutations that confer a survival advantage. The genetic basis of MCPA resistance can be monogenic (controlled by a single gene) or polygenic (controlled by multiple genes).

Advanced Analytical Methodologies for 2 2 Chloro 4 Methylphenoxy Acetic Acid Detection and Quantification

Chromatographic Techniques

Chromatography stands as the cornerstone for the separation and determination of MCPA. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively employed, often coupled with mass spectrometry for unequivocal identification and trace-level quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of MCPA, particularly in commercial formulations and environmental samples. nih.gov The method's adaptability allows for various configurations depending on the sample matrix and required sensitivity.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. bohrium.com Isocratic elution, a technique where the mobile phase composition remains constant throughout the analysis, is often sufficient for the rapid assay of MCPA preparations. nih.govbohrium.com The detection is typically accomplished using an ultraviolet (UV) or diode-array detector (DAD). researchgate.net For more complex mixtures, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, offers unique selectivity and high efficiency, allowing for the retention of MCPA to be controlled by adjusting the mobile phase's organic modifier content, buffer concentration, and pH. researchgate.net

Table 1: Examples of HPLC Conditions for 2-(2-Chloro-4-methylphenoxy)acetic acid Analysis
TechniqueColumnMobile PhaseDetectorReference
Reversed-Phase HPLCZorbax C18 (250 x 4.6 mm, 5 µm)Methanol 90% + Water 10% (Isocratic)UV-Visible bohrium.com
Mixed-Mode ChromatographyCoresep 100Acetonitrile (ACN) and aqueous bufferLC/MS compatible researchgate.net
HPLCSilica cartridge (for enrichment)Not specifiedDiode Array Detector (DAD) researchgate.net

Gas Chromatography (GC) with Various Detectors (e.g., FID, MS)

Gas Chromatography (GC) is another powerful technique for MCPA determination, valued for its high resolution. However, due to the low volatility of the acidic form of MCPA, a derivatization step is typically required to convert it into a more volatile ester. researchgate.netnih.gov Common derivatization agents include methanol, to form methyl esters, or pentafluorobenzyl bromide (PFBBr), to form pentafluorobenzyl esters. researchgate.netepa.gov

Following derivatization, the analyte is introduced into the GC system. The separation is achieved on a capillary column, and detection can be performed using various detectors. The Flame Ionization Detector (FID) is a common choice, though for higher sensitivity and selectivity, an Electron Capture Detector (ECD) is often preferred, especially for halogenated compounds like MCPA. researchgate.netoup.com

For definitive confirmation, Mass Spectrometry (MS) is the detector of choice. epa.gov When coupled with GC, MS can operate in full-scan mode to obtain mass spectra for structural elucidation or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity by monitoring characteristic fragment ions of the MCPA derivative. epa.gov For instance, when analyzing the methyl ester of MCPA, characteristic ions such as m/z 141, 155, and 214 can be monitored. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Environmental Monitoring

For the analysis of trace levels of MCPA in complex environmental matrices like water and soil, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the method of choice. nih.govscispace.comnih.gov This technique combines the excellent separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, eliminating the need for the derivatization step required in GC analysis. nih.govnih.gov

The analysis is typically performed using electrospray ionization (ESI) in the negative ion mode, which is well-suited for acidic compounds like MCPA. nih.gov The tandem mass spectrometer is usually operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the deprotonated molecule of MCPA, [M-H]⁻ at m/z 199) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion (e.g., m/z 141) is monitored by the second mass analyzer. This high degree of specificity significantly reduces matrix interference and allows for very low detection limits. nih.gov

LC-MS/MS methods have been developed for quantifying MCPA and its main metabolite, 4-chloro-2-methylphenol, in both water and soil samples. nih.gov The direct injection of water samples is often possible, allowing for high sample throughput. nih.gov For soil samples or when lower detection limits are required, a Solid-Phase Extraction (SPE) step is commonly used for sample clean-up and concentration prior to LC-MS/MS analysis. nih.govnih.gov

Table 2: Performance of LC-MS/MS Methods for this compound in Environmental Samples
MatrixTechniqueLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
WaterLC-electrospray tandem MS40 ng/LNot specified nih.gov
SoilUPLC-MS/MS0.004 mg/kg0.01 mg/kg
Wheat GrainUPLC-MS/MS0.004 mg/kg0.01 mg/kg
Wheat PlantsUPLC-MS/MS0.005 mg/kg0.02 mg/kg
Kidney TissueLC-MS/MS0.02 mg/kgNot specified scispace.com

Electrophoretic Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers an attractive alternative to chromatographic methods for the analysis of MCPA. CE techniques, particularly Capillary Zone Electrophoresis (CZE), provide high separation efficiency, short analysis times, and low consumption of reagents.

In CZE, charged molecules are separated in a narrow-bore capillary under the influence of a high-voltage electric field. A method using CZE with diode array detection has been successfully developed for the analysis of MCPA in commercial herbicide formulations. The performance of this method was rigorously studied, demonstrating excellent accuracy, with recovery rates ranging from 92.8% to 101.2%. The method also showed high precision, with relative standard deviations (RSD) of 0.1% for migration times and 2.9% for peak areas. Good linearity was achieved with a correlation coefficient (r²) greater than 0.99. The limit of detection (LOD) for the active substance in its acidic form was found to be 49 µM, with a limit of quantification (LOQ) of 150 µM. When compared with liquid chromatography, CZE proves to be a competitive technique for the analysis of the active ingredient in plant protection products.

Spectrometric and Luminescence Techniques

While chromatographic and electrophoretic methods are dominant, other spectrometric techniques are being explored, often in conjunction with powerful sample preparation methods to enhance selectivity and sensitivity.

Solid Phase Extraction coupled with Ion Mobility Spectrometry

Solid Phase Extraction (SPE) is a critical and widely used sample preparation technique that precedes many analytical methods for MCPA. nih.gov It is used to isolate and concentrate the analyte from a complex matrix and remove interfering substances, thereby improving the quality of the subsequent analysis. nih.gov For acidic herbicides like MCPA, SPE cartridges with non-polar sorbents such as octadecyl (C18) bonded silica are commonly employed. nih.gov The retention and elution of MCPA can be optimized by adjusting factors like sample pH, elution solvent, and sample volume. nih.gov

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that separates ions based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is highly advantageous for resolving isomeric compounds and reducing chemical noise. oup.com A method based on negative electrospray ionization-ion mobility spectrometry has been proposed for the analysis of phenoxy acid herbicides. The coupling of an efficient sample clean-up and concentration step like SPE with the high-speed, high-resolution separation of IMS-MS presents a powerful and promising methodology for the rapid and sensitive screening of MCPA in various samples.

Electrochemiluminescence and Chemiluminescence

Electrochemiluminescence (ECL) and Chemiluminescence (CL) are powerful analytical techniques that have been successfully applied to the detection of MCPA. These methods are valued for their high sensitivity, wide linear working ranges, and low background signals. nih.gov

ECL generates light from excited-state species formed at an electrode surface through electron-transfer reactions, offering advantages such as the absence of a light source, which avoids issues with scattered light. nih.gov A molecularly imprinted polymer (MIP) ECL sensor has been developed for MCPA detection. nih.gov This sensor was fabricated by synthesizing an MIP film on a modified molybdenum disulfide-graphene quantum dots/glassy carbon electrode (MoS₂-G QDs/GCE). nih.gov The ECL intensity of the nanocomposite was significantly enhanced, providing a sensitive platform for MCPA measurement. nih.gov

Chemiluminescence-based methods have also proven effective. A simple and rapid flow injection chemiluminescence (FI-CL) method has been reported for the determination of MCPA in water samples. nih.gov In this system, a CL signal is produced from the reaction between photodegraded MCPA and a ferricyanide solution in an alkaline medium. nih.gov The method demonstrates good performance metrics, as detailed in the table below. nih.gov To handle complex matrices, this method incorporates a solid-phase extraction step using SDB-1 cartridges to eliminate potential interferences. nih.gov

Performance Characteristics of a FI-CL Method for MCPA Detection nih.gov
ParameterValue
Linear Range0.0015 - 0.6 µg·mL⁻¹
Detection Limit (DL)0.5 ng·mL⁻¹
Preconcentrated DL (100 mL sample)0.13 ng·mL⁻¹
Interday Variance Coefficient3%
Sample Throughput90 per hour

Electrochemical Sensing Platforms

Electrochemical sensors provide an attractive alternative to traditional chromatographic methods for MCPA monitoring, offering advantages such as portability, rapid analysis, and minimal sample preparation. esaiweb.org

Glassy carbon electrodes (GCEs) are widely used in electroanalysis due to their excellent electrical conductivity, chemical stability, and broad potential window. nih.gov However, their performance can be significantly enhanced through an activation process. nih.govmaynoothuniversity.ieresearchgate.net A simple and effective method involves the electrochemical activation of a GCE by cycling the potential in a phosphate buffer solution. maynoothuniversity.ieresearchgate.net This process generates oxygenated functional groups on the electrode surface and increases its surface area, which improves the electrocatalytic activity towards MCPA. maynoothuniversity.ieresearchgate.net

An activated GCE (AGCE) has shown very good detection of MCPA, with a more thermodynamically favorable oxidation compared to a bare GCE, indicated by a shift in the peak potential to lower values. maynoothuniversity.ieresearchgate.net The sensor also exhibits high stability, maintaining similar peak currents over a 30-day period, and good selectivity against common interfering ions like nitrates and nitrites. maynoothuniversity.ieresearchgate.net

Analytical Performance of an Activated Glassy Carbon Electrode for MCPA Sensing maynoothuniversity.ieresearchgate.net
ParameterTechniqueValue
Linear Concentration RangeCyclic Voltammetry1 - 850 µM
Limit of Detection (LOD)Differential Pulse Voltammetry0.008 µM
Peak Potential Shift (vs. bare GCE)Cyclic Voltammetry~110 mV (to lower potentials)
Stability-Stable over 30 days

Other modifications include the use of carbon paste electrodes modified with materials like powdered activated carbon (Norit SX-2) or mesoporous silica (SBA-15), which have achieved detection limits for MCPA of 0.7 µmol L⁻¹ and 1.3 µmol L⁻¹, respectively. electrochemsci.org

To improve the selectivity and sensitivity of electrochemical sensors, host-guest recognition chemistry has been employed. This approach utilizes molecules capable of forming inclusion complexes with the target analyte. β-cyclodextrin (β-CD), a cyclic oligosaccharide, has a hydrophobic inner cavity and a hydrophilic exterior, making it an excellent host molecule for herbicides like MCPA. researchgate.net

Sensors incorporating β-CD with multi-walled carbon nanotubes (MWCNTs) have demonstrated enhanced recognition of MCPA. researchgate.net A glassy carbon electrode modified with a β-CD/MWCNT composite exhibits efficient electrocatalytic oxidation of the herbicide. researchgate.net Further development has led to sensors based on a polyaniline/β-cyclodextrin/multi-walled carbon nanotube (PANI-β-CD/MWCNT) matrix. researchgate.netfao.org This composite material allows for the simultaneous determination of MCPA and its primary metabolite, 4-chloro-2-methylphenol, without requiring prior extraction or derivatization steps. researchgate.netfao.org The combination of β-CD and MWCNTs leads to a significant improvement in the analytical signal. nih.gov

Performance of a PANI-β-CD/MWCNT Sensor for MCPA researchgate.netfao.org
ParameterValue
Linear Concentration Range10 - 50 µmol L⁻¹
Limit of Detection (LOD)1.1 µmol L⁻¹
Recovery in Natural Water Samples94% - 107%

Sample Preparation and Derivatization Strategies

Proper sample preparation is a critical step in the analysis of MCPA, especially at trace levels in complex environmental samples like soil and water. The goal is to isolate and concentrate the analyte while removing interfering substances.

Solid-phase extraction (SPE) is a widely used technique for sample preparation that has largely replaced traditional liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and potential for automation. scispace.comresearchgate.net SPE provides better and more reproducible recovery rates compared to LLE. scispace.comresearchgate.net

For MCPA, which is an acidic herbicide, various SPE sorbents have been optimized. bohrium.com Octadecyl (C18) bonded silica cartridges are commonly and successfully used to extract MCPA from water and soil samples. scispace.comresearchgate.netresearchgate.net The process typically involves acidifying the sample to ensure MCPA is in its non-ionized form, passing it through the SPE cartridge where it is retained, and then eluting it with an organic solvent like methanol. scispace.comresearchgate.netresearchgate.net Studies have shown that C18 cartridges can yield mean recoveries ranging from 87.1% to 98.2% for MCPA in wheat and soil. researchgate.net Other sorbents, such as Oasis HLB and SDB-1 cartridges, have also been effectively used for the extraction of MCPA. nih.govresearchgate.net

LLE, while more solvent-intensive, is still a viable technique. researchgate.net It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Gas chromatography (GC) is a powerful tool for separating and quantifying organic compounds. However, polar and non-volatile compounds like MCPA, which contains a carboxylic acid group, require a chemical modification step known as derivatization to make them suitable for GC analysis. researchgate.net Derivatization converts the analyte into a more volatile and thermally stable derivative. sigmaaldrich.com

Silylation is a common derivatization strategy for acidic herbicides. researchgate.net This involves replacing the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MtBSTFA) are frequently used for this purpose. sigmaaldrich.com The reaction converts the polar carboxylic acid into a less polar silyl ester. researchgate.net

Another approach is esterification to form methyl esters, which can be achieved using various reagents. epa.gov For instance, MCPA can be derivatized using p-toluenesulfonic acid and 1,3-dichloro-2-propanol. researchgate.net While these reactions are typically performed on the sample extract before it is introduced into the chromatograph, the principles are foundational for making MCPA amenable to GC analysis. The choice of derivatizing agent and reaction conditions (e.g., temperature, time) must be optimized to ensure a complete reaction and achieve good peak shape and detector response. sigmaaldrich.com

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Synthetic Routes and Catalytic Approaches for 2-(2-Chloro-4-methylphenoxy)acetic acid

The synthesis of this compound (MCPA) can be achieved through several chemical pathways. Key industrial methods include the direct chlorination of a precursor acid and the condensation of a substituted phenol with an acetic acid derivative. These methods are often optimized through catalysis to improve yield and selectivity.

A primary route for synthesizing MCPA is the direct chlorination of 2-methylphenoxyacetic acid (also known as o-cresoxyacetic acid or MPA). google.comgoogle.com This process involves introducing chlorine to the MPA molecule, which preferentially adds to the para-position (position 4) of the phenyl ring relative to the ether linkage. The efficiency and selectivity of this reaction are significantly enhanced by the use of catalysts. google.com

One innovative catalytic approach utilizes an imidazole ionic liquid. google.com In this method, MPA is dissolved in a solvent, the catalyst is added, and chlorine gas is introduced at temperatures between 30-70°C for 3 to 7 hours. google.com This catalytic system demonstrates high reactivity and yields, producing a high-quality product with the advantage of not generating wastewater during the chlorination step, making it suitable for large-scale production. google.com

Another established method involves reacting 2-methyl-phenoxyalkanoic acid with a water-compatible chlorinating agent in an aqueous medium. google.com This process is facilitated by a catalyst comprising two carbon atoms linked together, with one carbon substituted by an electropositively functioning group and the other being part of an electronegatively functioning group. google.com This catalytic system is highly effective in ensuring a high conversion rate of the starting material and, crucially, a very high ratio of the desired 4-chloro product over the 6-chloro and 4,6-dichloro by-products. google.com Chlorination can also be conducted in an inert medium, such as a chlorinated alkane (e.g., 1,1,2-trichloroethane), with a catalyst like ferric chloride or iodine. google.sr

Table 1: Comparison of Catalytic Chlorination Methods for MCPA Synthesis

Catalyst System Reaction Conditions Key Advantages Source(s)
Imidazole Ionic Liquid 30-70°C, 3-7 hours High yield, high reactivity, no wastewater generation in chlorination step. google.com
Bifunctional Carbon Catalyst Aqueous medium High conversion, high selectivity for 4-chloro isomer over by-products. google.com
Ferric Chloride / Iodine Chlorinated alkane solvent, reflux temperature High yield of the active isomer. google.sr

The traditional and widely used synthesis of MCPA involves a condensation reaction. google.comwikipedia.org This method typically begins with the chlorination of 2-methylphenol (o-cresol) using an agent like sulfuryl chloride (SO2Cl2) to produce a mixture of chlorocresols, with 4-chloro-2-methylphenol (4-chloro-o-cresol) being the primary product. google.com

The resulting 4-chloro-o-cresol is then reacted with chloroacetic acid in a strongly alkaline medium at reflux temperature. google.comwikipedia.org The reaction can be described by the following substitution:

2-methyl-4-chlorophenol + ClCH₂CO₂H + base → MCPA + base·HCl wikipedia.org

Alternatively, the process can start by preparing o-cresol sodium from o-cresol and a strong base like sodium hydroxide. This is followed by a condensation reaction with a sodium chloroacetate solution. patsnap.com After the condensation, the reaction mixture is typically acidified with a mineral acid, causing the MCPA to precipitate, after which it can be separated and purified. google.com

Design and Synthesis of this compound Analogues

The design and synthesis of analogues of MCPA are crucial for studying structure-activity relationships and developing new compounds with potentially enhanced or more specific herbicidal properties. Research has focused on creating a variety of mono-, di-, and trisubstituted phenoxyacetic acid congeners. mdpi.comsemanticscholar.org These analogues are synthesized to explore how different substituents on the aromatic ring affect the molecule's biological efficacy. mdpi.com

The synthesis of these analogues often follows a two-step approach similar to the condensation reaction for MCPA itself. mdpi.com This involves condensing the appropriate sodium phenolate with sodium chloroacetate, followed by acidification with hydrochloric acid to yield the final phenoxyacetic acid derivative. mdpi.com This method allows for the creation of a diverse library of compounds by varying the starting substituted phenol.

More complex analogues have also been synthesized for specific applications. For example, a hetero-Diels–Alder reaction has been used to construct a pyrazoline-containing thiopyrano[2,3-d]thiazole that incorporates a phenoxyacetic acid moiety. mdpi.com This multi-step synthesis involves creating a specific dienophile which is then reacted to form the complex heterocyclic structure, demonstrating advanced methods for creating structurally novel analogues. mdpi.com

Table 2: Examples of Synthesized Phenoxyacetic Acid Analogues

Base Phenol Structure Resulting Analogue Synthetic Approach Source(s)
2,4-Dichlorophenol 2-(2,4-Dichlorophenoxy)acetic acid (2,4-D) Condensation with chloroacetate mdpi.com
2,4,5-Trichlorophenol 2-(2,4,5-Trichlorophenoxy)acetic acid (2,4,5-T) Condensation with chloroacetate mdpi.com
4-Methylphenol 2-(4-Methylphenoxy)acetic acid Condensation with chloroacetate mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

To understand the relationship between the chemical structure of MCPA and its biological activity, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular modeling are employed. These studies provide insights into the molecular properties that govern the efficacy of MCPA and its analogues.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the molecular and electronic properties of MCPA. researchgate.netresearchgate.netpulsus.com These quantum computations can determine the optimized molecular geometry, vibrational frequencies, and electronic structure of the compound. researchgate.netpulsus.comresearchgate.net

Studies using DFT with basis sets such as 6-311++G(d,p) have been conducted to perform a complete vibrational assignment of the molecule's infrared and Raman spectra. researchgate.net Potential energy surface calculations have identified different stable conformers of the MCPA molecule. researchgate.net Furthermore, DFT has been used to model the interaction of MCPA with other substances. For instance, the sorption mechanism between MCPA and the goethite mineral surface was studied using DFT to model possible surface complexes, predicting the most stable arrangements and binding energies. researchgate.net Such calculations help in understanding the environmental fate of the compound. researchgate.net Computational modeling has also been used to study the ion-pair interactions between MCPA and functional monomers in the development of molecularly imprinted polymers, with DFT calculations providing theoretical binding energies for these complexes. nih.gov

Table 3: Applications of DFT in the Study of MCPA

Application Area DFT Method/Basis Set Key Findings Source(s)
Molecular Properties HF, B3LYP, B3PW91 / 6-31++G(d,p), 6-311++G(d,p) Optimized geometry, vibrational assignments, identification of stable conformers. researchgate.netpulsus.com
Environmental Interaction Periodic Boundary Conditions Modeled sorption mechanism on goethite surface, predicted stable surface complexes and binding energies. researchgate.net

Molecular dynamics (MD) simulations and QSAR studies are used to connect the molecular properties of MCPA and its analogues to their observed biological activity. researchgate.netpulsus.com MD simulations can predict the time evolution of a molecular system, providing insights into dynamic processes like the adsorption of MCPA into soil organic matter. researchgate.netresearchgate.net These simulations have been used to model the interaction of MCPA with humic substances, calculating the free energy profile for its adsorption into a nanopore model. researchgate.net

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For a series of phenoxyacetic acid congeners, including MCPA, QSAR investigations have been performed to model properties influencing their herbicidal efficacy. mdpi.comsemanticscholar.org These studies compute various molecular descriptors (e.g., lipophilicity, polarizability, number of hydrogen bond donors/acceptors) and correlate them with biological activity. mdpi.com Such analyses help in identifying the key structural features that contribute to the desired herbicidal effects, guiding the design of new, more effective compounds. researchgate.netpulsus.com

Role of Substituents (e.g., halogen, methyl groups) on Biological Properties

The biological activity of phenoxyacetic acid derivatives is fundamentally dictated by the nature, number, and position of substituents on the aromatic ring. In this compound, commonly known as MCPA, the chlorine atom at position 2 and the methyl group at position 4 are critical to its function as a selective herbicide.

Studies comparing various phenoxyacetic acid derivatives have elucidated the specific contributions of the halogen and methyl groups:

Reactivity and Hardness: Quantum chemical calculations have shown that substituting a chlorine atom at position 2 of the phenoxyacetic acid ring increases the molecule's reactivity and reduces its molecular hardness. mdpi.com Further substitution at position 4, as seen in compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and MCPA, results in similar levels of reactivity and aromaticity for both molecules. mdpi.com

Cytotoxicity and Mutagenicity: Research indicates that the presence of chlorine atoms at positions 2 and/or 4 on the benzene ring is linked to cytotoxic and mutagenic effects. nih.gov This suggests that the specific substitution pattern of MCPA is integral to its biological mechanism of action.

Lipid Peroxidation: Comparative studies on the degree of lipid peroxidation caused by different chlorinated phenoxyacetic acids have shown that 2,4-D induces the highest level. mdpi.com The substitution of a methyl group for the chlorine atom at the C-2 position, as is the case in MCPA compared to 2,4-D, leads to a lower degree of lipid peroxidation. mdpi.com This demonstrates the distinct role the methyl group plays in modifying the compound's interaction with biological systems.

The following table summarizes the influence of different substitution patterns on the properties of phenoxyacetic acid derivatives.

Compound NameSubstituentsKey Findings on Biological Properties
Phenoxyacetic Acid NoneBase molecule; serves as a reference for activity studies.
2,4-Dichlorophenoxyacetic Acid (2,4-D) 2-Chloro, 4-ChloroInduces the highest degree of lipid peroxidation among tested analogues mdpi.com. Cytotoxicity is associated with chlorine atoms at positions 2 and 4 nih.gov.
This compound (MCPA) 2-Methyl, 4-ChloroExhibits lower lipid peroxidation capacity compared to 2,4-D, highlighting the influence of the methyl group mdpi.com. Reactivity is similar to 2,4-D mdpi.com.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T) 2-Chloro, 4-Chloro, 5-ChloroThe addition of a third chlorine atom reduces the ability to peroxidise lipids compared to 2,4-D mdpi.com. The mutagenic effect is abolished by the third chlorine at position 5 nih.gov.

Development of Novel Synthetic Pathways and Reaction Optimization

The synthesis of this compound has evolved from traditional methods to more optimized and innovative pathways aimed at increasing yield, purity, and process safety while reducing environmental impact.

The conventional synthesis route involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base. wikipedia.org This straightforward substitution reaction has been a mainstay of industrial production.

However, significant research has focused on alternative pathways, particularly those starting from 2-methylphenoxyacetic acid (MPA). The primary challenge in this approach is achieving selective chlorination at the desired C-4 position on the aromatic ring, avoiding the formation of unwanted isomers like 6-chloro-2-methylphenoxyacetic acid.

Recent developments have introduced novel catalytic systems and reaction conditions to overcome this challenge:

Catalytic Chlorination with Ionic Liquids: A patented method describes the preparation of MCPA by the catalytic chlorination of 2-methylphenoxyacetic acid. google.com This process utilizes an imidazole ionic liquid as a catalyst for the reaction with chlorine gas. The method is noted for its high reaction activity and for producing a higher quality product without generating wastewater in the chlorination step, making it suitable for large-scale production. google.com

Aqueous Medium Synthesis: Another innovative approach involves the chlorination of 2-(2-methylphenoxy)alkanoic acid in an aqueous medium without the use of an organic solvent. google.com This method employs a catalyst, such as a morpholine derivative, to achieve a high ratio of the desired 4-chloro product to the undesired 6-chloro byproduct. The reaction temperature is a key parameter, with lower temperatures (e.g., 10°C) significantly favoring the formation of the correct isomer over reactions at higher temperatures (e.g., 30°C). google.com This pathway represents a greener alternative by eliminating organic solvents.

The table below provides a comparison of different synthetic pathways for MCPA.

Synthetic PathwayStarting MaterialsKey Reagents/CatalystsSalient Features
Traditional Condensation 2-methyl-4-chlorophenol, Chloroacetic acidBaseStraightforward substitution reaction wikipedia.org.
Catalytic Chlorination of MPA 2-methylphenoxyacetic acid (MPA), ChlorineImidazole ionic liquidHigh reaction activity; avoids wastewater generation in the chlorination step; yields a high-quality product google.com.
Aqueous Phase Chlorination of MPA 2-(2-methylphenoxy)alkanoic acid, ChlorineMorpholine derivative (e.g., N-formylmorpholine)Conducted in an aqueous medium without organic solvents; temperature control is crucial for selectivity; provides a high ratio of desired 4-chloro isomer google.com.

Further research has also explored the transformation of MCPA into novel derivatives, such as herbicidal ionic liquids (HILs), by converting it into a quaternary ester (esterquat). nih.gov This line of synthesis aims to modify the compound's physicochemical properties to reduce volatility and the need for adjuvants in formulations. nih.gov

Emerging Research Directions and Future Perspectives

Integrated Approaches for Environmental Management (e.g., Phytoremediation-Biostimulation Synergy)

The remediation of soils contaminated with herbicides like MCPA is shifting towards sustainable, biologically-based technologies such as phytoremediation. nih.gov This approach uses plants to decontaminate soil and water. nih.gov However, the efficacy of phytoremediation can be limited by the toxicity of the contaminant to the plants and soil microorganisms. Emerging research focuses on integrated approaches that combine phytoremediation with biostimulation to overcome these limitations. nih.gov

Table 1: Effect of Different Biostimulants on MCPA-Treated Soil This table summarizes research findings on how various biostimulants can counteract the negative effects of MCPA on soil health.

Biostimulant Origin Key Components Observed Effect on MCPA-Treated Soil Reference
Hydrolyzed Poultry Feathers High content of low molecular weight peptides, humic substances Counteracted adverse effects on soil enzymatic activities and ergosterol (B1671047) content; showed high protective action. nih.gov
Wheat Condensed Distillers Soluble Varied organic compounds Counteracted adverse effects on soil enzymatic activities and ergosterol content. nih.gov
Carob Germ Enzymatic Extract Varied organic compounds Counteracted adverse effects on soil enzymatic activities and ergosterol content. nih.gov

Molecular-Level Plant Stress Response and Gene Expression Profiling

Understanding how plants respond to herbicide-induced stress at the molecular level is a critical area of ongoing research. Exposure to a synthetic auxin herbicide like MCPA induces significant physiological stress, triggering complex signaling pathways and changes in gene expression. mdpi.com Modern functional genomics and transcriptomics are powerful tools for identifying the genes and regulatory networks involved in these plant stress responses. nih.gov

Abiotic stress, including chemical stress from herbicides, activates specific transcription factors—master regulatory proteins that control the expression of numerous downstream genes. mdpi.comfrontiersin.org Key transcription factor families implicated in stress responses include AP2/ERF, NAC, bZIP, WRKY, and MYB. mdpi.com These factors regulate the expression of stress-responsive genes that produce protective molecules such as heat shock proteins (HSPs), late embryogenesis abundant (LEA) proteins, and enzymes for osmolyte biosynthesis. mdpi.com Gene expression profiling allows scientists to create a detailed portrait of the plant's acclimation process, revealing which pathways are activated or repressed upon exposure to MCPA. nih.govisaaa.org This molecular-level data is crucial for developing crops with enhanced tolerance to herbicide stress and for understanding the unintended effects of herbicides on non-target plants. nih.gov

Table 2: Key Gene and Protein Families in Plant Abiotic Stress Response Relevant to Herbicide Exposure This table outlines major families of genes and proteins that are activated in plants to cope with environmental stresses, including chemical stress from herbicides like MCPA.

Gene/Protein Family Function in Stress Response Reference
Transcription Factors (e.g., WRKY, MYB, NAC) Master regulators that initiate the expression of downstream stress-responsive genes. mdpi.com
Heat Shock Proteins (HSPs) Act as molecular chaperones, stabilizing proteins and membranes to prevent dysfunction under stress. mdpi.com
Late Embryogenesis Abundant (LEA) Proteins Protect cells from damage associated with dehydration caused by osmotic stress. mdpi.com
Antioxidant Enzymes (e.g., Catalase, SOD) Detoxify reactive oxygen species (ROS) that are produced under stress and can damage cells. mdpi.com

Advanced Monitoring and Remediation Technologies

The persistence of MCPA in some water sources necessitates the development of advanced technologies for both its detection and removal. advancedsciencenews.com Traditional monitoring can be enhanced by advanced approaches such as Geographic Information Systems (GIS) and remote sensing, which can help track land use and potential sources of contamination over large areas. epa.gov For water treatment, several innovative technologies are being explored and implemented to effectively remove MCPA.

Advanced remediation technologies for MCPA in water include:

Adsorption: This widely used method often employs granular activated carbon (GAC), which has a high affinity for organic compounds like MCPA and effectively adsorbs them from water. arviatechnology.com

Reverse Osmosis (RO): A membrane-based filtration method that can achieve very high removal efficiencies (over 99%) by physically blocking the passage of larger MCPA molecules while allowing water to pass through. arviatechnology.com

Advanced Oxidation Processes (AOPs): These processes use powerful oxidizing agents, such as ozone, to break down MCPA molecules into smaller, less harmful compounds. arviatechnology.com

Integrated Systems: Novel systems are emerging that combine multiple technologies. For example, the Nyex Rosalox™ system integrates adsorption with electrochemical oxidation, where MCPA is first captured by a proprietary adsorbent material and then destroyed, regenerating the adsorbent for continued use. arviatechnology.com

These technologies offer more efficient and sustainable solutions for managing MCPA contamination compared to conventional methods. arviatechnology.comnumberanalytics.com

Table 3: Comparison of Advanced Technologies for MCPA Remediation from Water This table compares various modern techniques used for the removal of MCPA from water sources, highlighting their principles and key characteristics.

Technology Principle of Action Key Advantages Key Limitations Reference
Adsorption (GAC) MCPA molecules adhere to the surface of a porous adsorbent material. High removal efficiency, widely employed. Spent carbon requires regeneration or disposal. arviatechnology.com
Reverse Osmosis (RO) A semipermeable membrane separates MCPA from water under pressure. Very high removal efficiency (>99%). High energy consumption, potentially high cost for large-scale use. arviatechnology.com
Advanced Oxidation Strong oxidizing agents (e.g., ozone) chemically degrade MCPA molecules. Breaks down the contaminant into smaller compounds. May require careful handling of toxic oxidizing agents. arviatechnology.com

Exploration of Unconventional Biological Activities (e.g., antimicrobial)

While the herbicidal properties of MCPA are well-documented, its other biological activities are not as thoroughly understood. researchgate.net Emerging research is beginning to explore these unconventional effects, including potential interactions with microbial communities. Contrary to what might be expected from a biocide, some studies have observed that certain herbicides can have a stimulatory effect on specific bacterial strains. researchgate.net

Research investigating the effect of MCPA on various microorganisms, including bacteria (Aliivibrio fischeri, E. coli, P. aeruginosa) and yeast (C. albicans), has indicated a potential stimulatory effect on the tested strains. researchgate.net This finding suggests that the introduction of MCPA into an environment could lead to unexpected shifts in microbial populations, an area that warrants further investigation. The structural similarity of MCPA to other biologically active carboxylic acids, such as acetic acid which possesses known antibacterial properties, lends plausibility to the idea that MCPA may have direct effects on microorganisms. researchgate.netnih.gov This line of inquiry is crucial for a complete understanding of the herbicide's ecological footprint.

Research into the Efficacy Under Changing Environmental Conditions (e.g., elevated CO2, temperature)

The performance of herbicides is intrinsically linked to environmental conditions, which influence both the target weed's physiology and the herbicide's behavior. ijcmas.com With ongoing climate change, characterized by rising atmospheric carbon dioxide (CO2) concentrations and temperatures, there is growing concern about the future efficacy of herbicides like MCPA. researchgate.netunivie.ac.at

Recent studies have shown that the effects of changing environmental factors on MCPA are complex and interactive. researchgate.net Research on wild mustard (Sinapis arvensis) revealed that:

Elevated CO2 alone reinforced the efficacy of MCPA, leading to a sharper decline in the weed's biomass and photosynthetic rate. researchgate.net

Elevated CO2 combined with elevated temperature decreased MCPA efficacy. This was attributed to a "dilution" effect caused by an increased root-to-shoot ratio in the weed, along with higher activity of antioxidant enzymes that mitigated the herbicide-induced oxidative stress. researchgate.net

These findings highlight that predicting herbicide performance in future climates is not straightforward. ijcmas.comresearchgate.net The response depends on the specific combination of environmental factors and the physiological response of the target weed species. cornell.edunih.gov

Table 4: Impact of Changing Environmental Conditions on MCPA Efficacy Against Sinapis arvensis This table summarizes experimental findings on how elevated CO2 and temperature influence the effectiveness of MCPA on a common weed species.

Environmental Condition Effect on MCPA Efficacy Observed Physiological Response in Weed Reference
Elevated CO2 (800 ppm) Reinforced / Increased Sharper decline in biomass, reduced photosynthetic rate, more pronounced lipid peroxidation. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Chloro-4-methylphenoxy)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution using 2-chloro-4-methylphenol and a haloacetic acid derivative. For example, in a study, 2-chloro-4-methylphenol was reacted with propanoic acid under basic conditions (e.g., K₂CO₃/NaBr in acetonitrile) at 50°C for 24 hours, yielding 8% of the product after crystallization . Optimization strategies include adjusting stoichiometry, using phase-transfer catalysts, or switching to polar aprotic solvents (e.g., DMF) to enhance reactivity. Purification via recrystallization or column chromatography is critical to isolate the product from by-products like unreacted phenol or dimerized species.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should researchers focus on?

  • Methodological Answer :

  • NMR : Focus on distinguishing aromatic protons (δ 6.8–7.2 ppm for the substituted phenyl group) and the acetic acid moiety (δ 4.7–5.0 ppm for CH₂). Multiplicity patterns (e.g., doublets for para-substituted protons) help confirm substitution positions .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular conformation. Key parameters include torsion angles (e.g., C–O–C–C for phenoxy-acetic acid linkage) and hydrogen-bonding motifs (e.g., R₂²(8) dimers observed in analogues) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods during synthesis due to potential irritant vapors (e.g., acetic acid derivatives). Store in airtight containers away from oxidizing agents. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets for spill management .

Advanced Research Questions

Q. How do structural modifications at the phenoxy or acetic acid moieties influence the biological activity of this compound derivatives?

  • Methodological Answer : Modifications like halogen substitution (e.g., bromine at the 3-position) or esterification (e.g., methyl ester derivatives) alter electron-withdrawing/donating effects, impacting receptor binding. For example, bromination increases electrophilicity, enhancing inhibitory activity in enzyme assays. Activity testing requires dose-response curves (IC₅₀ determination) and molecular docking studies to correlate structural changes with efficacy .

Q. What challenges arise in resolving hydrogen bonding networks in this compound crystals, and how can SHELX-based refinement address these?

  • Methodological Answer : Challenges include overlapping electron density peaks for hydrogen atoms and disordered solvent molecules. SHELXL refinement incorporates restraints for bond lengths/angles (e.g., C–H = 0.95–0.99 Å) and thermal parameters (Uiso(H) = 1.2–1.5×Ueq(parent atom)). Hydrogen-bonding motifs (e.g., carboxylic acid dimers) are identified using PLATON or Mercury software, with R-factors < 5% indicating reliable models .

Q. How can contradictory NMR data be reconciled when synthesizing novel derivatives of this compound?

  • Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents) or dynamic effects (e.g., rotamers). Strategies include:

  • 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton or proton-carbon couplings.
  • HPLC Purification : Remove by-products using reverse-phase C18 columns (acetonitrile/water gradient).
  • Variable-Temperature NMR : Resolve broadening caused by slow conformational exchange .

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